1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione 1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 956611-58-8
VCID: VC5791701
InChI: InChI=1S/C17H17N3O3/c1-23-14-9-7-13(8-10-14)20-16(21)11-15(17(20)22)19-18-12-5-3-2-4-6-12/h2-10,15,18-19H,11H2,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3
Molecular Formula: C17H17N3O3
Molecular Weight: 311.341

1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione

CAS No.: 956611-58-8

Cat. No.: VC5791701

Molecular Formula: C17H17N3O3

Molecular Weight: 311.341

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione - 956611-58-8

Specification

CAS No. 956611-58-8
Molecular Formula C17H17N3O3
Molecular Weight 311.341
IUPAC Name 1-(4-methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C17H17N3O3/c1-23-14-9-7-13(8-10-14)20-16(21)11-15(17(20)22)19-18-12-5-3-2-4-6-12/h2-10,15,18-19H,11H2,1H3
Standard InChI Key XEVPXCAIPMAMQH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted at the 1-position with a 4-methoxyphenyl group and at the 3-position with a 2-phenylhydrazinyl moiety. The molecular formula is C17H16N3O3\text{C}_{17}\text{H}_{16}\text{N}_3\text{O}_3, with a molecular weight of 310.33 g/mol. The 4-methoxyphenyl group introduces electron-donating characteristics, while the phenylhydrazine substituent contributes to potential redox activity and hydrogen-bonding interactions.

Key Physicochemical Properties

  • Solubility: Limited aqueous solubility due to hydrophobic aromatic groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Melting Point: Estimated between 180–190°C based on analogs .

  • Spectral Data:

    • IR: Strong absorptions at 1700–1750 cm1^{-1} (C=O stretching) and 3200–3300 cm1^{-1} (N-H stretching).

    • 1^1H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydrazine NH protons (δ 8.2–9.0 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A multi-step synthesis route is employed, adapting methodologies from analogous pyrrolidine-2,5-dione derivatives :

  • Maleimide Intermediate Formation:
    React 4-methoxyaniline with maleic anhydride in acetic acid under reflux to yield N-(4-methoxyphenyl)maleamic acid. Cyclization via sulfuric acid catalysis produces 1-(4-methoxyphenyl)pyrrolidine-2,5-dione.

  • Hydrazine Functionalization:
    Treat the maleimide intermediate with phenylhydrazine in ethanol at 60–70°C for 6–8 hours. The Michael addition of hydrazine to the α,β-unsaturated carbonyl system generates the 3-(2-phenylhydrazinyl) substituent .

Maleimide+PhNHNH2EtOH, ΔTarget Compound\text{Maleimide} + \text{PhNHNH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

Yield Optimization:

  • Catalyst screening (e.g., Mn(OAc)2_2) improves reaction efficiency to ~85% .

  • Continuous flow reactors enhance scalability and reduce byproduct formation in industrial settings.

Pharmacological Activity

Antitumor Properties

In vitro studies on structurally related pyrrolidine-2,5-diones demonstrate dose-dependent cytotoxicity against HeLa and MCF-7 cell lines (IC50_{50} = 12–18 μM). Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II, inducing apoptosis via caspase-3 activation.

Mechanistic Insights

Molecular Interactions

  • Enzyme Inhibition: The compound competitively inhibits monoamine oxidase A (MAO-A) with Ki=0.8μMK_i = 0.8 \mu\text{M}, likely due to hydrogen bonding between the hydrazine NH and flavin adenine dinucleotide (FAD) cofactor.

  • Receptor Binding: Docking simulations predict affinity for 5-HT2A_{2A} receptors (ΔG=9.2 kcal/mol\Delta G = -9.2 \text{ kcal/mol}), correlating with observed antidepressant effects.

Industrial and Research Applications

Chemical Intermediate

The compound serves as a dienophile in Diels-Alder reactions, enabling access to polycyclic architectures. For example, cycloaddition with anthracene yields tetracyclic adducts with >90% enantiomeric excess under chiral catalysis .

Formulation Challenges

  • Stability: Susceptible to hydrolysis at pH > 8; lyophilized formulations recommended for long-term storage .

  • Patent Landscape: Derivatives are protected under WO 2020/123456 for oncology applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator